(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a hydroxyl group on a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-5-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including reduction and protection, to form an intermediate compound.
Amination: The intermediate is then reacted with an amine source to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques, such as chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine substituent or to convert the amino group to a different functional group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as sodium methoxide or potassium cyanide for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or modified amino compounds.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine-substituted aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-Amino-1-(3-chloro-5-methylphenyl)propan-2-OL: A similar compound with a chlorine substituent instead of bromine.
(1S,2S)-1-Amino-1-(3-bromo-5-ethylphenyl)propan-2-OL: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of a bromine-substituted aromatic ring
Biological Activity
(1S,2S)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL, commonly referred to as a bromo-substituted amino alcohol, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a bromine atom and an amino group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H14BrNO |
Molecular Weight | 244.13 g/mol |
CAS Number | 1270057-87-8 |
Density | 1.406 g/cm³ (predicted) |
Boiling Point | 359.7 °C (predicted) |
pKa | 12.55 (predicted) |
These properties indicate that the compound is relatively stable and soluble in organic solvents, which is advantageous for biological assays.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the amino group allows for hydrogen bonding with target proteins, while the bromine atom may enhance lipophilicity and receptor binding affinity.
Potential Targets:
- Dopamine Receptors : Initial studies suggest that similar compounds can act as agonists or antagonists at dopamine receptors, particularly D3 receptors .
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to confirm this.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of bromo-substituted amino compounds. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
- Antibacterial Studies : A study evaluating the antibacterial activity of bromo-substituted derivatives found that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The presence of halogens was noted to enhance bioactivity .
- Dopamine Receptor Studies : Research focused on related compounds has shown that they can selectively activate D3 dopamine receptors with varying efficacy, suggesting a role in neuropharmacology . This could imply potential applications in treating disorders such as schizophrenia or Parkinson's disease.
Summary of Findings
The biological activity of this compound appears promising based on preliminary studies. Its potential as an antibacterial agent and its interactions with dopamine receptors warrant further investigation.
Properties
Molecular Formula |
C10H14BrNO |
---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-bromo-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
ZLXMOCDTXKUUNH-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Br)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C(C)O)N |
Origin of Product |
United States |
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